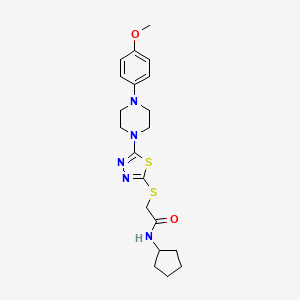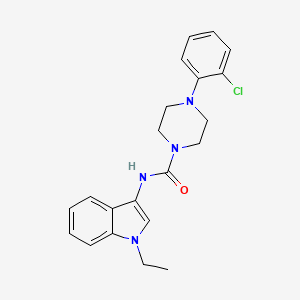
4-(4-Methylpiperazin-1-yl)butan-2-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“4-(4-Methylpiperazin-1-yl)butan-2-amine” is a chemical compound with the IUPAC name 1-methyl-3-(4-methyl-1-piperazinyl)propylamine . It has a molecular weight of 171.29 . The compound is typically stored at room temperature and is in liquid form .
Molecular Structure Analysis
The InChI code for “this compound” is 1S/C9H21N3/c1-11-6-8-12(9-7-11)5-3-2-4-10/h2-10H2,1H3 . This code provides a standard way to encode the compound’s molecular structure and can be used to generate a visual representation of the molecule.Physical And Chemical Properties Analysis
As mentioned earlier, “this compound” is a liquid at room temperature . .Scientific Research Applications
Histamine H4 Receptor Ligands
A study by Altenbach et al. (2008) explored a series of 2-aminopyrimidines synthesized as ligands for the histamine H4 receptor (H4R), identifying compounds with potent in vitro activity and anti-inflammatory effects in animal models, highlighting the therapeutic potential of H4R antagonists in pain management. The optimization process involved systematic modifications to enhance potency and efficacy (Altenbach et al., 2008).
Dipeptidyl Peptidase IV Inhibitors for Diabetes Treatment
Kim et al. (2005) synthesized a novel series of beta-amino amides, including (2R)-4-oxo-4-[3-(trifluoromethyl)-5,6-dihydro[1,2,4]triazolo[4,3-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine, as potent dipeptidyl peptidase IV (DPP-IV) inhibitors for treating type 2 diabetes, showcasing the compound's oral bioavailability and efficacy in animal models (Kim et al., 2005).
Synthesis of Imatinib Precursors
Koroleva et al. (2012) detailed an efficient synthesis method for 4-[(4-methylpiperazin-1-yl)methyl]benzoic acid, a key precursor for the cancer treatment drug imatinib, highlighting a scalable approach to synthesizing benzyl derivatives of heterocyclic amines (Koroleva et al., 2012).
Antiprotozoal Activity
Faist et al. (2013) investigated the antiprotozoal activity of bicyclic diamines against Plasmodium falciparum and Trypanosoma brucei rhodesiense, identifying compounds with promising selectivity and efficacy, suggesting potential applications in treating parasitic infections (Faist et al., 2013).
Polymer Research
Ferruti et al. (2000) explored the use of poly(amido-amine)s carrying ter-amino groups and one carboxyl group per repeating unit for endosomolytic purposes, correlating physicochemical properties with biological behavior, indicating applications in drug delivery and therapeutic agent design (Ferruti et al., 2000).
Safety and Hazards
properties
IUPAC Name |
4-(4-methylpiperazin-1-yl)butan-2-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H21N3/c1-9(10)3-4-12-7-5-11(2)6-8-12/h9H,3-8,10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VOOWJBMUJNNMMV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CCN1CCN(CC1)C)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H21N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Methyl 4-((9-isopropyl-2-methyl-4-oxo-4,8,9,10-tetrahydrochromeno[8,7-e][1,3]oxazin-3-yl)oxy)benzoate](/img/structure/B2823914.png)


![2-(2,4-difluorophenyl)-N-((6-(thiophen-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)acetamide](/img/structure/B2823920.png)
![N-(6-methoxybenzo[d]thiazol-2-yl)-1,3-dimethyl-N-((tetrahydrofuran-2-yl)methyl)-1H-pyrazole-5-carboxamide](/img/structure/B2823921.png)



![N-(3-chlorophenyl)-2-[4-(5-ethyl-1,2,4-oxadiazol-3-yl)-1,3-dioxo-3,5,6,7,8,9-hexahydropyrimido[1,6-a]azepin-2(1H)-yl]acetamide](/img/structure/B2823927.png)